molecular formula C8H4FNO3 B1313043 7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione CAS No. 321-50-6

7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B1313043
CAS RN: 321-50-6
M. Wt: 181.12 g/mol
InChI Key: JEVWCMDHSLNNDR-UHFFFAOYSA-N
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Description

7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione, also known as 7-Fluoro-2H-3,1-benzoxazine-2,4-dione, is a chemical compound with the molecular formula C8H4FNO3 . It has a molecular weight of 181.12 g/mol .


Molecular Structure Analysis

The InChI code for 7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione is 1S/C8H4FNO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,(H,10,12) . The Canonical SMILES is C1=CC2=C(C=C1F)NC(=O)OC2=O .


Physical And Chemical Properties Analysis

7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione has a molecular weight of 181.12 g/mol . It has a XLogP3-AA value of 1.1, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are 181.01752115 g/mol . Its topological polar surface area is 55.4 Ų . It has 13 heavy atoms .

Scientific Research Applications

Synthesis Methods

  • Synthesis Using Amino Resin as a Scavenger Reagent : 7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione derivatives were synthesized using amino resin as a scavenger reagent. This method provided purities between 86% and 95%, and the structures were characterized by various spectroscopic methods (Xiaoguang & Du-lin, 2005).
  • Synthesis of Isoindoline-1,3-diones : A novel method involving the reaction with isobenzofuran-1,3-dione in acetic acid was used for synthesizing isoindoline-1,3-diones derivatives (Y. Hai, 2007).

Applications in Herbicides

  • Herbicidal Activity : Compounds including 7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione have been identified for their herbicidal activity. They inhibit protoporphyrinogen oxidase and show potential in weed control (Huang et al., 2005).

Chemical Transformations

  • Isatoic Anhydride Derivatives : 1H-benzo[d][1,3]oxazine-2,4-dione and its derivatives are key building blocks for synthesizing various nitrogen-containing heterocyclic structures like quinazolines and benzodiazepines. Various methods, including oxidation and cyclization processes, have been applied for this transformation (Bogdanov & Mironov, 2016).

Green Chemistry Applications

  • One-Pot Synthesis Using Nanocomposite : A one-pot reaction method in the presence of a novel nanocomposite catalyst has been developed for synthesizing azo-linked derivatives. This approach offers mild conditions and reduced environmental consequences (Nikpassand et al., 2018).

Crystal Structure Analysis

  • Crystal Structure of Flumioxazin : The crystal structure of flumioxazin, a related compound, has been analyzed, providing insights into its molecular arrangement and interactions (Park et al., 2015).

Safety And Hazards

The safety information for 7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione indicates that it has a GHS07 pictogram, with the signal word "Warning" . The specific hazard statements and precautionary statements are not provided in the search results .

Future Directions

The future directions for the study and application of 7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione are not explicitly mentioned in the search results .

properties

IUPAC Name

7-fluoro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVWCMDHSLNNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434849
Record name 7-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione

CAS RN

321-50-6
Record name 7-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Fluoroisatoic anhydride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Bis(trichloromethyl) carbonate (3.73 g, 12.57 mmol) was added to a solution of 2-amino-4-fluorobenzoic acid (1.3 g, 8.38 mmol) in sodium hydroxide (2N in water) (8.80 mL, 17.60 mmol) and water (9 mL) at room temperature. The resulting suspension was stirred for 15 minutes then toluene (9.00 mL) was added. The mixture was stirred at room temperature for 18 hours. The resulting precipitate was collected by filtration, washed with water, followed by 20% acetronitrile in Et2O (10 mL) and dried under vacuum at 40° C. to afford 7-fluoro-1H-3,1-benzoxazine-2,4-dione (0.852 g, 56.1%) as a off-white solid.
Quantity
3.73 g
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reactant
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1.3 g
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8.8 mL
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9 mL
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9 mL
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Synthesis routes and methods II

Procedure details

2-Amino-4-fluorobenzoic acid methyl ester. 2-Amino-4-fluorobenzoic acid (5.0 g, 32 mmol) was dissolved in DCM (50 mL) and cooled to 0° C. Hünig's base (11 ml, 64 mmol) was added followed by triphosgene (3.8 g, 13 mmol). The reaction mixture was stirred for 5 min then allowed to warm to ambient temperature over 45 min. Water was added to the mixture, which was then extracted with DCM (3×), and the combined organic layers were dried (MgSO4). Filtration and concentration provided 7-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione as a tan solid (3.94 g, 21.8 mmol, 68%), which was taken on directly to the next step. To a solution of 7-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (3.94 g, 21.8 mmol) in DMF (20 mL) was added dry methanol (8.8 mL, 220 mmol) and DMAP (0.27 g, 2.2 mmol). The mixture was allowed to stand overnight, and was then partitioned between EtOAc and water. The organic layer was washed with water (3×) and dried (MgSO4). Filtration and purification on silica gel (MPLC, hexanes/EtOAc) provided the title methyl ester as a white solid (1.89 g, 11.1 mmol, 51%). HPLC (reversed-phase): RT=8.66 min). 1H NMR (400 MHz, CDCl3): 7.87 (m, 1H), 6.37 (m, 2H), 3.86 (s, 3H).
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5 g
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50 mL
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11 mL
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3.8 g
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Synthesis routes and methods III

Procedure details

41 parts of 6-fluoroisatin are suspended in 500 parts of glacial acetic acid and 15 parts of concentrated sulfuric acid and 100 parts of 30 percent strength hydrogen peroxide solution are added at 30° C. A slightly exothermic reaction is observed and at 40°-45° C. a clear solution is temporarily produced. The temperature is not allowed to rise above 50° C., and after one hour the mixture is cooled to room temperature. The precipitate is filtered off and washed. 38 parts of 7-fluoroisatoic anhydride are obtained; melting point 229°-231° C., with decomposition.
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Synthesis routes and methods IV

Procedure details

To a solution of 2-amino-4-fluorobenzoic acid (4.65 g) in 50 mL of mixed solvent (10:1=toluene:tetrahydrofuran) was added phosgene (4.46 g, 1.93M solution of toluene ) dropwise via a drop funnel. The mixture was stirred at room temperature for 1 hour and then heated to reflux over night. The mixture was concentrated to about 10 mL and cooled in refrigerator. The precipitate was filtered, washed with ether (5 mL×2) and air-dried to give the title compound (5.43 g) as a white solid having the following physical data.
Quantity
4.65 g
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reactant
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4.46 g
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mixed solvent
Quantity
50 mL
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Synthesis routes and methods V

Procedure details

To a stirred solution of 2-amino-4-fluoro benzoic acid (L) (1.15 g, 7.40 mmol) in anhydrous acetonitrile (8 mL) at 55° C. were simultaneously added anhydrous pyridine (1.2 mL, 15 mmol) and a solution of triphosgene (0.73 g, 2.5 mmol) in anhydrous CH2Cl2 (5 mL) via syringe over a period of 15-20 minutes. After the addition was completed, the reaction mixture was stirred at 55° C. for another 2 hours. Much solid precipitated out. The solvent was distilled off. After cooling down to room temperature, water was added and the solid was filtered off, washed with water, followed by chilled CH2Cl2. The solid was dried under vacuum to give 7-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (M) as grayish solid. Yield: 1.02 g (76%).
Quantity
1.15 g
Type
reactant
Reaction Step One
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1.2 mL
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reactant
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0.73 g
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reactant
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5 mL
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8 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JI Sarmiento-Sánchez, J Montes-Avila… - Química …, 2014 - SciELO Brasil
A facile one-step synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides and TMSA was described. This paper determines their antimicrobial activity against nine human …
Number of citations: 16 www.scielo.br
F Delgado-Vargas, V Wilson-Corral… - Quim. Nova, 2014 - academia.edu
A facile one-step synthesis of 1H-benzoxazine-2, 4-diones from heterocyclic anhydrides and TMSA was described. This paper determines their antimicrobial activity against nine human …
Number of citations: 0 www.academia.edu

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